Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylate ester group at the 6th position of the imidazo[1,2-a]pyridine ring system. It has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development, particularly in studies focusing on anti-hepatitis B virus activity.
The compound is classified as a heterocyclic organic compound. Its molecular formula is with a molecular weight of approximately 255.07 g/mol . The presence of both bromine and carboxylate groups in its structure enhances its reactivity and potential interactions with biological systems, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The synthesis of methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves several key steps:
Alternative methods may include the use of bromination agents such as bromine or N-bromosuccinimide (NBS) for introducing the bromine atom, followed by esterification processes to yield the final product .
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate features a unique imidazopyridine core structure, which consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The specific arrangement includes:
This structural configuration contributes to its distinctive chemical reactivity and biological activity.
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions:
These reactions are crucial for synthesizing new derivatives that may exhibit enhanced biological activities or different physical properties.
The mechanism of action for methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets within biological systems. For instance:
Such interactions are vital for determining its therapeutic potential and guiding further development in drug discovery .
The compound exhibits significant reactivity due to its functional groups:
These properties make it suitable for various synthetic applications in medicinal chemistry .
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate has potential applications in several scientific fields:
Research continues to explore its interactions with biological targets, aiming to identify new therapeutic applications based on its unique structural features and reactivity profiles.
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1234616-08-0) is systematically named according to IUPAC conventions, reflecting its fused heterocyclic core and substituent positions. The parent structure, imidazo[1,2-a]pyridine, consists of a bridgehead nitrogen connecting imidazole and pyridine rings. The prefix "8-bromo" denotes bromine at position 8, while "6-carboxylate" specifies the methyl ester at carbon 6 [3] [7]. Its molecular formula, C₉H₇BrN₂O₂, implies a molecular weight of 255.07 g/mol, corroborated by mass spectrometry [3] [6]. Key descriptors include:
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate |
Molecular Formula | C₉H₇BrN₂O₂ |
Molecular Weight | 255.07 g/mol |
Canonical SMILES | COC(=O)C1=CN2C(C(Br)=C1)=NC=C2 |
InChIKey | VTHOGJZDIFHAIX-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for this specific compound is not explicitly provided in the search results, its hydrochloride salt (CAS: 2060024-86-2) suggests potential for crystalline adduct formation [8]. The imidazo[1,2-a]pyridine scaffold typically exhibits planar geometry, with substituents influencing packing motifs. For example, the ester carbonyl and bromine atoms may participate in halogen bonding or serve as hydrogen-bond acceptors, potentially forming dimers or chains. Such interactions are critical for predicting solid-state behavior in materials science or pharmaceutical crystallization [5] [8].
NMR Spectroscopy: Though experimental spectra are not detailed in the sources, predicted features include:
Mass Spectrometry: ESI-MS or EI-MS would show a characteristic isotopic pattern for bromine (¹⁸¹Br/⁷⁹Br ≈ 1:1), with [M]⁺ peaks at m/z 254/256 [3] [6].
IR Spectroscopy: Key absorptions include C=O stretch at ~1700–1720 cm⁻¹ (ester), C=N stretch near 1600–1650 cm⁻¹ (imidazole ring), and C-Br at 650–750 cm⁻¹ [5] [6].
Table 2: Key Spectroscopic Signatures
Technique | Predicted Signals |
---|---|
¹H NMR | δ 3.95 (s, 3H, –OCH₃); δ 7.5–9.0 (m, 3H, Ar–H) |
MS | [M]⁺ m/z 254/256 (1:1, Br pattern) |
IR | 1720 cm⁻¹ (C=O); 1610 cm⁻¹ (C=N) |
Tautomerism is unlikely in this compound due to the absence of labile protons on the imidazole nitrogens (N1 and N2). However, analogous imidazo[1,2-a]pyridines exhibit prototropic tautomerism if protonation sites exist [4]. The methyl ester group confers conformational rigidity, with rotation restricted to the C6–C(=O) bond. Computational analysis (e.g., DFT) would predict a planar ring system and a minor energy barrier for ester rotation, influencing reactivity in cross-coupling reactions [4] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: